Cas no 55391-42-9 (4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine)
4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 4,4'-[1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]bis-
- 4-[(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)methyl]pyridine
- 4,4'-{1-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine
- 4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine
- 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine
- 55391-42-9
- CS-0111289
- DTXSID00787667
-
- Inchi: 1S/C18H14N6/c1-7-19-8-2-14(1)13-24-18(16-5-11-21-12-6-16)22-17(23-24)15-3-9-20-10-4-15/h1-12H,13H2
- InChI Key: NIAFHHJVIVAPDQ-UHFFFAOYSA-N
- SMILES: N1(C(C2C=CN=CC=2)=NC(C2C=CN=CC=2)=N1)CC1C=CN=CC=1
Computed Properties
- Exact Mass: 314.12822
- Monoisotopic Mass: 314.12799447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4
- XLogP3: 1.7
Experimental Properties
- PSA: 69.38
4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181929-1g |
4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine |
55391-42-9 | 98% | 1g |
¥6500.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181929-5g |
4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine |
55391-42-9 | 98% | 5g |
¥17332.00 | 2024-05-09 | |
| Chemenu | CM540728-1g |
4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine |
55391-42-9 | 96%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM540728-5g |
4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine |
55391-42-9 | 96%+ | 5g |
$*** | 2023-05-30 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML582061-1g |
4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine |
55391-42-9 | 96% | 1g |
¥3000 | 2023-11-08 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML582061-5g |
4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine |
55391-42-9 | 96% | 5g |
¥8000 | 2023-11-08 |
4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine
Chemical and Biological Properties of 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine (CAS No. 55391-42-9)
4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine, identified by its CAS number 55391-42-9, is a sophisticated organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This bipyridine derivative features a central 1H-1,2,4-triazole scaffold linked to two pyridine moieties via a methylene group. The unique structural configuration of this molecule imparts distinct chemical and biological properties, making it a subject of considerable interest in contemporary research.
The compound’s structure is characterized by a rigid framework that enhances its stability and reactivity. The presence of nitrogen-rich heterocycles, such as the 1H-1,2,4-triazole ring and the pyridine groups, contributes to its ability to interact with various biological targets. These interactions are often mediated through hydrogen bonding and π-stacking interactions, which are critical for its potential applications in drug design and molecular recognition.
In recent years, the development of novel ligands for metal complexes has seen considerable advancement. 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine has emerged as a promising chelating agent due to its ability to form stable complexes with transition metals. Such metal complexes are widely explored for their catalytic properties in organic transformations and their potential as therapeutic agents. For instance, palladium complexes derived from this ligand have shown promise in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.
The biological activity of 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine has been extensively studied in the context of antimicrobial and anticancer applications. The triazole moiety is known for its bioactivity and has been incorporated into numerous drugs due to its ability to disrupt essential biological pathways in pathogens. Preliminary studies indicate that derivatives of this compound exhibit inhibitory effects on certain enzymes and microbial growth, suggesting its potential as a lead compound for developing novel therapeutic agents.
The compound’s solubility profile and thermal stability make it suitable for various applications in material science. For example, it can be used as a precursor in the synthesis of functional materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications ranging from gas storage to catalysis and separation technologies. The rigidity of the 1H-1,2,4-triazole core provides a stable platform for constructing complex architectures with tailored properties.
Recent advancements in computational chemistry have enabled more accurate predictions of the properties of complex molecules like 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine. Molecular modeling studies have revealed insights into its binding modes with biological targets and its behavior in different environments. These studies not only aid in understanding the compound’s mechanism of action but also guide the design of analogs with improved efficacy and selectivity.
The synthesis of CAS No. 55391-42-9 involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of the triazole core followed by functionalization with pyridine groups. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions are employed to construct the bipyridine framework efficiently. These synthetic strategies ensure high yields and purity of the final product.
The environmental impact of using 4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine in research and industrial applications is also an important consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally,the compound’s biodegradability is being studied to assess its environmental footprint once released into ecosystems.
In conclusion,CAS No 55391-42-9 represents a significant advancement in the field of organic chemistry with broad implications for pharmaceuticals,materials science,and catalysis。 Its unique structure,bioactivity,and synthetic accessibility make it a valuable building block for developing new materials and drugs。 As research continues,the full potential of this compound is expected to be realized,leading to innovative solutions across multiple scientific disciplines。
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